molecular formula C14H20N2OS B14947114 N-benzyl-3-(hydroxymethyl)piperidine-1-carbothioamide

N-benzyl-3-(hydroxymethyl)piperidine-1-carbothioamide

Katalognummer: B14947114
Molekulargewicht: 264.39 g/mol
InChI-Schlüssel: JXTAJQWESOLPLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-3-(hydroxymethyl)piperidine-1-carbothioamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a benzyl group, a hydroxymethyl group, and a carbothioamide group attached to the piperidine ring. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their biological activities and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(hydroxymethyl)piperidine-1-carbothioamide typically involves the reaction of piperidine derivatives with benzyl halides and thiourea. One common method is the nucleophilic substitution reaction where piperidine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form N-benzylpiperidine. This intermediate is then reacted with formaldehyde and hydrogen sulfide to introduce the hydroxymethyl and carbothioamide groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-3-(hydroxymethyl)piperidine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-benzyl-3-(hydroxymethyl)piperidine-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-benzyl-3-(hydroxymethyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets. The benzyl group provides good binding affinity to catalytic sites of enzymes, while the piperidine ring interacts with various receptors. The hydroxymethyl and carbothioamide groups contribute to the compound’s overall stability and reactivity. These interactions can modulate enzyme activity and receptor signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-benzyl-3-hydroxypiperidine: Lacks the carbothioamide group but shares the benzyl and hydroxymethyl groups.

    N-benzyl-3-(hydroxymethyl)piperidine-1-carboxylate: Contains a carboxylate group instead of a carbothioamide group.

    N-benzyl-3-(hydroxymethyl)piperidine-1-carbamide: Contains a carbamide group instead of a carbothioamide group.

Uniqueness

N-benzyl-3-(hydroxymethyl)piperidine-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C14H20N2OS

Molekulargewicht

264.39 g/mol

IUPAC-Name

N-benzyl-3-(hydroxymethyl)piperidine-1-carbothioamide

InChI

InChI=1S/C14H20N2OS/c17-11-13-7-4-8-16(10-13)14(18)15-9-12-5-2-1-3-6-12/h1-3,5-6,13,17H,4,7-11H2,(H,15,18)

InChI-Schlüssel

JXTAJQWESOLPLD-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)C(=S)NCC2=CC=CC=C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.